

Application Notes: Utilizing NCGC00188636 (NCI-006) in Glycolysis Assays

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Compound of Interest

Compound Name: NCGC00188636

Cat. No.: B12403619

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Introduction

NCGC00188636, also known as NCI-006, is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1] LDH catalyzes the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis in many cancer cells, often referred to as the Warburg effect. Inhibition of LDH by **NCGC00188636** disrupts this process, leading to a reduction in lactate production and an impairment of glycolytic flux. This application note provides detailed protocols for utilizing **NCGC00188636** in various glycolysis assays to study its effects on cellular metabolism. Ewing sarcoma cell lines have been shown to be particularly sensitive to LDH inhibition, making them a relevant model for such studies.[2]

Mechanism of Action

NCGC00188636 is an orally active inhibitor targeting both LDHA and LDHB isoforms. By blocking the function of these enzymes, the compound directly interferes with the regeneration of NAD⁺ from NADH, which is essential for maintaining a high rate of glycolysis. This leads to a decrease in ATP production from glycolysis and can induce apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1]

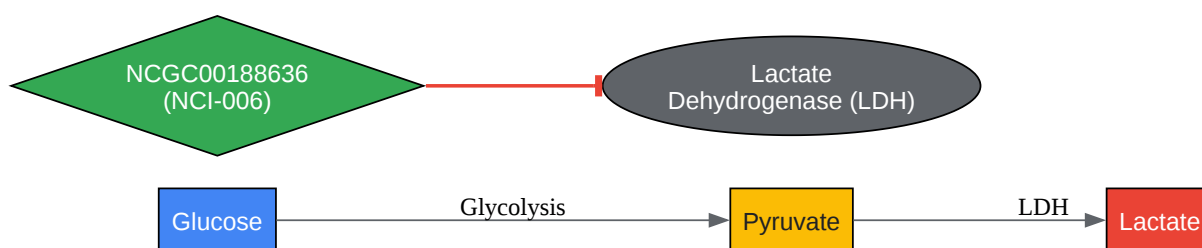
Quantitative Data

The following table summarizes the inhibitory activity of **NCGC00188636** (NCI-006).

Target	IC50 Value (μM)
LDHA	0.06
LDHB	0.03

Table 1: In vitro inhibitory potency of **NCGC00188636** against lactate dehydrogenase isoforms. [1]

Signaling Pathway



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Caption: Inhibition of Lactate Dehydrogenase by **NCGC00188636**.

Experimental Protocols

Protocol 1: Extracellular Acidification Rate (ECAR) Assay

This protocol measures the rate of lactate efflux from cells, which is a key indicator of glycolytic activity.

Materials:

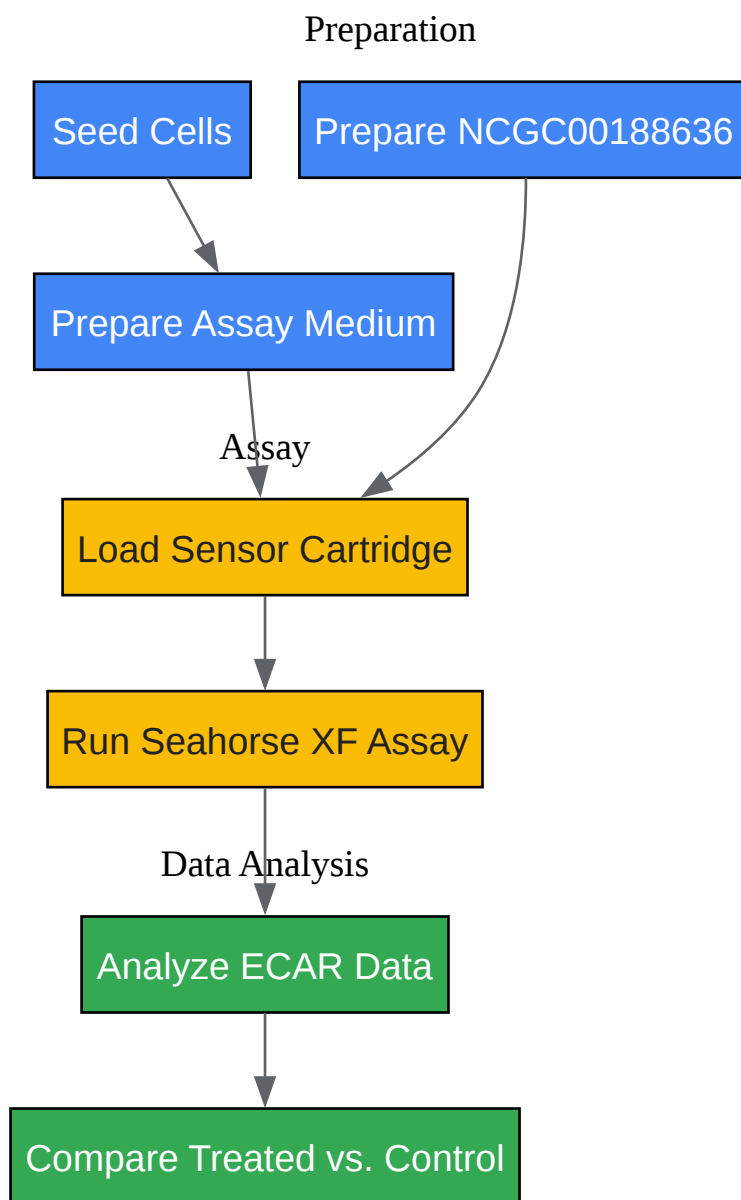
- Cells of interest (e.g., Ewing sarcoma cell line A673 or MHH-ES1)
- NCGC00188636** (NCI-006)

- Seahorse XF Glycolysis Stress Test Kit or equivalent
- Seahorse XF Analyzer or other instrument capable of measuring ECAR
- Cell culture medium, serum, and supplements
- Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
- 96-well cell culture microplates

Procedure:

- Cell Seeding: Seed cells in a 96-well Seahorse microplate at a pre-determined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **NCGC00188636** in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in assay medium to achieve the desired final concentrations.
- Assay Setup:
 - The day of the assay, replace the culture medium with pre-warmed assay medium.
 - Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
 - Load the injector ports of the Seahorse sensor cartridge with the following compounds from the Glycolysis Stress Test Kit and the prepared **NCGC00188636**:
 - Port A: Glucose
 - Port B: Oligomycin
 - Port C: 2-Deoxyglucose (2-DG)
 - Port D: **NCGC00188636** (at various concentrations) or vehicle control.
- ECAR Measurement:
 - Calibrate the Seahorse XF Analyzer.

- Place the cell plate in the analyzer and initiate the assay protocol.
- The instrument will measure the basal ECAR, followed by sequential injections and measurements after the addition of glucose, oligomycin, **NCGC00188636**, and 2-DG.
- Data Analysis:
 - Analyze the ECAR data using the Seahorse Wave software or equivalent.
 - Key parameters to determine are:
 - Glycolysis: The ECAR rate after glucose injection.
 - Glycolytic Capacity: The ECAR rate after oligomycin injection.
 - Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
 - Compare the ECAR parameters between cells treated with **NCGC00188636** and the vehicle control to determine the inhibitory effect of the compound.



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Caption: ECAR Assay Workflow.

Protocol 2: Lactate Production Assay

This protocol directly measures the concentration of lactate secreted into the cell culture medium.

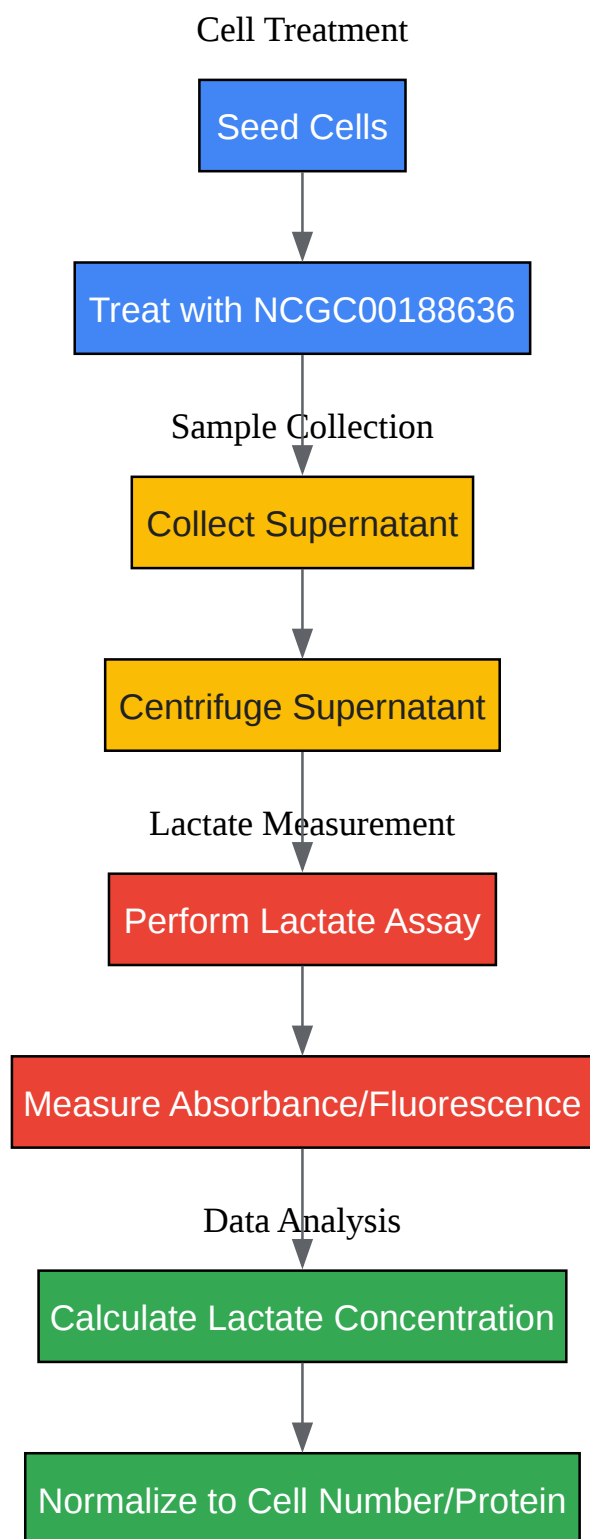
Materials:

- Cells of interest
- **NCGC00188636** (NCI-006)
- Lactate Assay Kit (colorimetric or fluorometric)
- Cell culture medium, serum, and supplements
- Phosphate-buffered saline (PBS)
- 96-well plates
- Microplate reader

Procedure:

- Cell Treatment:
 - Seed cells in a 96-well plate and allow them to adhere.
 - Treat the cells with various concentrations of **NCGC00188636** or vehicle control in fresh culture medium.
 - Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
- Sample Collection:
 - After the incubation period, carefully collect the cell culture supernatant.
 - Centrifuge the supernatant to remove any detached cells or debris.
- Lactate Measurement:
 - Perform the lactate assay on the collected supernatant according to the manufacturer's instructions of the chosen kit.
 - This typically involves mixing the supernatant with a reaction mix and incubating for a specific time.

- Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
- Data Analysis:
 - Generate a standard curve using the provided lactate standards.
 - Calculate the lactate concentration in each sample based on the standard curve.
 - Normalize the lactate concentration to the cell number or total protein content of the corresponding well to account for differences in cell proliferation.
 - Compare the normalized lactate levels between **NCGC00188636**-treated and control cells.



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Caption: Lactate Production Assay Workflow.

Conclusion

NCGC00188636 (NCI-006) is a valuable tool for investigating the role of lactate dehydrogenase and glycolysis in cancer cell metabolism. The protocols outlined in this application note provide a framework for researchers to assess the in vitro effects of this compound on key glycolytic parameters. These assays can be adapted for various cell types and experimental conditions to further elucidate the therapeutic potential of targeting LDH in cancer.

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References

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- 2. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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